molecular formula C11H16O4 B048235 Isoboonein acetate CAS No. 99891-77-7

Isoboonein acetate

Cat. No. B048235
CAS RN: 99891-77-7
M. Wt: 212.24 g/mol
InChI Key: MBJHSEZGXPVNLN-QQRDMOCMSA-N
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Description

Synthesis Analysis

The synthesis of isoboonein acetate, an iridoid lactone, has been accomplished through enantioselective total synthesis starting from (-)-dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. This process was synthesized by a diastereoselective Diels-Alder reaction of dimethyl fumarate with cyclopentadiene, showcasing the intricate steps involved in its chemical synthesis (Tada et al., 1998).

Molecular Structure Analysis

The molecular structure of isoboonein acetate, characterized by its unique iridoid framework, plays a crucial role in its chemical behavior and properties. While specific studies on its molecular structure analysis were not identified in the provided research, the synthesis process hints at the complexity and specificity of its structural configuration.

Chemical Reactions and Properties

Isoboonein acetate's chemical reactivity and properties can be inferred from studies on similar acetate compounds. For example, studies on the hydrative rearrangement of 1,1-diethynylcarbinol acetates to functionalized cyclopentenones and allenones highlight the potential for complex chemical transformations involving acetate compounds under specific catalytic conditions (Oh & Karmakar, 2009).

Scientific Research Applications

1. Effects on Endometrial Histology and Serum Estradiol Levels

Isoboonein acetate, as a derivative of isoflavone, has been studied for its impacts on endometrial histology and serum estradiol levels. In a randomized, double-blind, placebo-controlled trial involving premenopausal women with nonatypical endometrial hyperplasia, isoflavone supplementation was found to significantly improve endometrial histology compared to the placebo group. This study suggests that isoboonein acetate may play a role in the treatment of endometrial hyperplasia (Vahedpour et al., 2022).

2. Potential in Metastatic Prostate Cancer Treatment

Research on derivatives of acetate, such as abiraterone acetate, indicates potential use in treating metastatic prostate cancer. Studies have shown that the combination of abiraterone acetate with prednisone significantly increased overall survival and radiographic progression-free survival in men with newly diagnosed, metastatic, castration-sensitive prostate cancer (Fizazi et al., 2017).

3. Role in Bone Density and Menopausal Symptoms

Isoflavone supplements, which share a similar structure with isoboonein acetate, have been studied for their effects on bone density and menopausal symptoms. A systematic review found that isoflavones reduce hot flashes and attenuate lumbar spine bone mineral density loss, suggesting potential benefits for postmenopausal women (Chen, Ko, & Chen, 2019).

4. Application in Intensified Training Performance

N-acetylcysteine (NAC), another acetate derivative, was studied for its effect on cycling performance in well-trained athletes undergoing strenuous physical training. The study concluded that NAC supplementation improved cycling performance and promoted adaptive processes in the athletes (Slattery et al., 2014).

5. Impact on Cardiovascular Mortality and Myocardial Infarction

Angiotensin-converting enzyme inhibitors, including acetate derivatives, have been shown to decrease cardiovascular mortality and nonfatal myocardial infarction in patients with coronary artery disease and preserved left ventricular function. This finding was highlighted in a systematic review and meta-analysis of randomized controlled trials (Al-Mallah et al., 2006).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for Isoboonein acetate suggests that in case of contact with eyes or skin, the affected area should be flushed with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

[(4aR,6S,7R,7aS)-7-methyl-3-oxo-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-6-9-5-14-11(13)4-8(9)3-10(6)15-7(2)12/h6,8-10H,3-5H2,1-2H3/t6-,8-,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJHSEZGXPVNLN-QQRDMOCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1COC(=O)C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoboonein acetate

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